molecular formula C15H10ClF2NO B12536312 N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide CAS No. 821004-82-4

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide

Cat. No.: B12536312
CAS No.: 821004-82-4
M. Wt: 293.69 g/mol
InChI Key: GWPWRABQOWSDJK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group and a difluorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2,4-difluorobenzaldehyde.

    Condensation Reaction: The 4-chloroaniline undergoes a condensation reaction with 2,4-difluorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the difluorophenyl group.

    N-(4-Fluorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide: Similar structure but has a fluorophenyl group instead of a chlorophenyl group.

    N-(4-Bromophenyl)-3-(2,4-difluorophenyl)prop-2-enamide: Similar structure but has a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(4-Chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

821004-82-4

Molecular Formula

C15H10ClF2NO

Molecular Weight

293.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(2,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H10ClF2NO/c16-11-3-6-13(7-4-11)19-15(20)8-2-10-1-5-12(17)9-14(10)18/h1-9H,(H,19,20)

InChI Key

GWPWRABQOWSDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

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